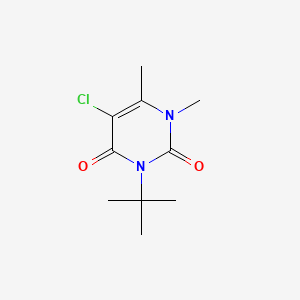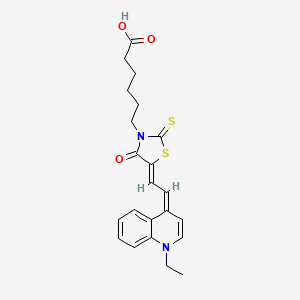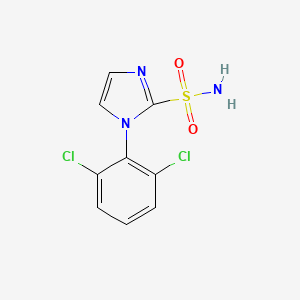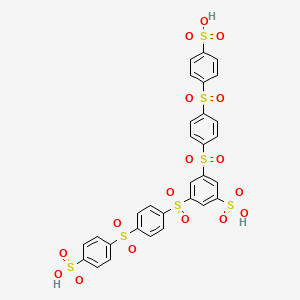![molecular formula C22H17FN4O2 B12925822 Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]- CAS No. 828930-95-6](/img/structure/B12925822.png)
Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-fluorophenoxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminoquinazolin-6-yl)-2-((4-fluorophenoxy)methyl)benzamide is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminoquinazolin-6-yl)-2-((4-fluorophenoxy)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from an appropriate aniline derivative, the quinazoline core can be synthesized through cyclization reactions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through amide bond formation using coupling reagents like EDCI or DCC.
Incorporation of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminoquinazolin-6-yl)-2-((4-fluorophenoxy)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinazoline N-oxides.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Aminoquinazolin-6-yl)-2-((4-fluorophenoxy)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminoquinazolin-6-yl)-2-((4-chlorophenoxy)methyl)benzamide
- N-(4-Aminoquinazolin-6-yl)-2-((4-bromophenoxy)methyl)benzamide
Uniqueness
N-(4-Aminoquinazolin-6-yl)-2-((4-fluorophenoxy)methyl)benzamide is unique due to the presence of the fluorophenoxy group, which can influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
828930-95-6 |
|---|---|
Molecular Formula |
C22H17FN4O2 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(4-aminoquinazolin-6-yl)-2-[(4-fluorophenoxy)methyl]benzamide |
InChI |
InChI=1S/C22H17FN4O2/c23-15-5-8-17(9-6-15)29-12-14-3-1-2-4-18(14)22(28)27-16-7-10-20-19(11-16)21(24)26-13-25-20/h1-11,13H,12H2,(H,27,28)(H2,24,25,26) |
InChI Key |
QHGGQYUHGGWFJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)N=CN=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12925747.png)
![N-[10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12925750.png)

![6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12925769.png)



![2-[(Benzenesulfonyl)oxy]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925800.png)


![{3-(4-Fluorophenyl)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1,2-oxazol-5-yl}methanol](/img/structure/B12925810.png)
![(3aS,4S,6aS)-2,2,3a,6a-Tetramethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B12925817.png)
